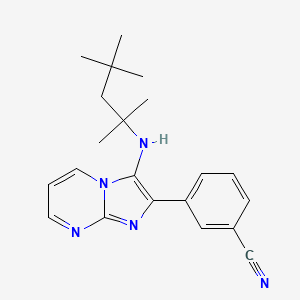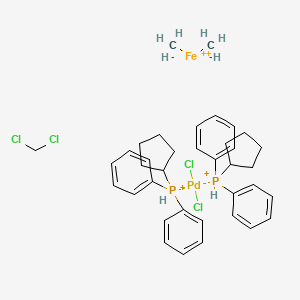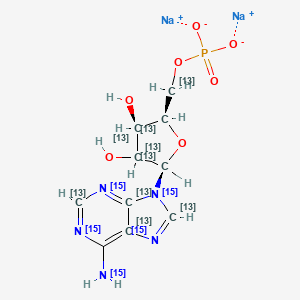
Adenosine monophosphate-13C10,15N5 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine monophosphate-13C10,15N5 (disodium) is a labeled form of adenosine monophosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine monophosphate molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10,15N5 (disodium) involves large-scale synthesis using isotopically labeled precursors. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often provided as a solution in a suitable buffer to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine monophosphate-13C10,15N5 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate and adenosine triphosphate.
Reduction: Formation of deoxyadenosine monophosphate.
Substitution: Replacement of functional groups on the ribose or phosphate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and deoxyadenosine monophosphate. These products are important intermediates in various biochemical pathways .
Aplicaciones Científicas De Investigación
Adenosine monophosphate-13C10,15N5 (disodium) is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and enzyme activities. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace the flow of carbon and nitrogen through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of diagnostic assays and biotechnological processes
Mecanismo De Acción
Adenosine monophosphate-13C10,15N5 (disodium) exerts its effects by participating in cellular energy metabolism and signal transduction pathways. It acts as a substrate for enzymes involved in the synthesis of adenosine diphosphate and adenosine triphosphate, which are essential for cellular energy transfer. The labeled isotopes allow for precise tracking of these processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate-15N5 disodium: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10 disodium: Labeled with carbon-13 only.
Adenosine triphosphate-13C10,15N5 disodium: Labeled form of adenosine triphosphate
Uniqueness
Adenosine monophosphate-13C10,15N5 (disodium) is unique due to its dual labeling with both carbon-13 and nitrogen-15, which provides a more comprehensive understanding of metabolic processes compared to compounds labeled with a single isotope .
Propiedades
Fórmula molecular |
C10H12N5Na2O7P |
|---|---|
Peso molecular |
405.09 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
QGXLVXZRPRRCRP-LJOOQMISSA-L |
SMILES isomérico |
[13CH]1=[15N]C(=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)[15NH2].[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


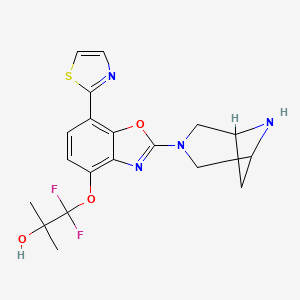
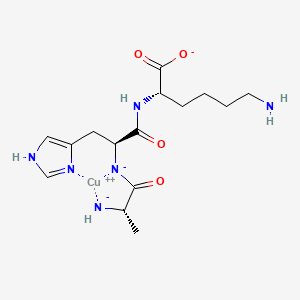

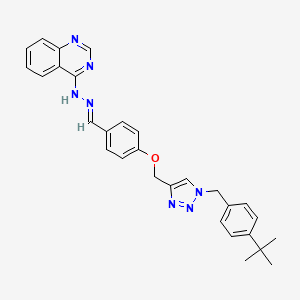
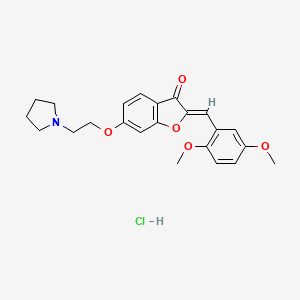

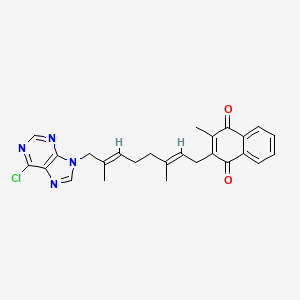
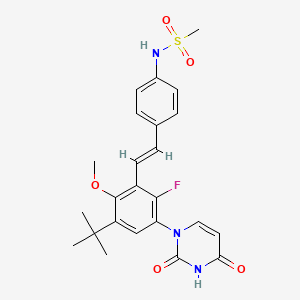
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)


